Home > Products > Screening Compounds P54058 > 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine
3-bromo-5H,6H,7H-cyclopenta[c]pyridazine - 2751616-13-2

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine

Catalog Number: EVT-6352178
CAS Number: 2751616-13-2
Molecular Formula: C7H7BrN2
Molecular Weight: 199
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-bromo-6-chloroimidazo[1,2-b]pyridazine

Compound Description: 3-bromo-6-chloroimidazo[1,2-b]pyridazine is a precursor used in the synthesis of a variety of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. These aminated compounds have shown excellent isolated yields (79-98%) in reactions with primary or secondary amines.

3-Acetamidomethyl-6-chloro-2-(4´-iodophenyl)imidazo[1,2-b]pyridazine

Compound Description: This compound is a high-affinity and selective ligand for the Peripheral Benzodiazepine Receptors (PBR) with an IC50 value of 1.6 nM. Its iodine-123 labeled analog, [123I] 3-acetamidomethyl-6-chloro-2-(4´-iodophenyl)imidazo[1,2-b]pyridazine, has been synthesized as a potential probe for studying PBR in vivo using SPECT.

3-Benzamidomethyl-6-iodo-2-(4´-t-butylphenyl)imidazo[1,2-b]pyridazine

Compound Description: Similar to the previous compound, this pyridazine derivative is a high-affinity and selective ligand for the PBR with an IC50 value of 4.2 nM. Its iodine-123 labeled analog has also been synthesized for potential use in studying PBR using SPECT.

Cyclopenta[c]quinoline derivatives

Compound Description: Several derivatives of cyclopenta[c]quinoline are mentioned as ligands for estrogen receptors (ERs) and G protein-coupled estrogen receptor 1 (GPER-1). These compounds include:

  • 3-bromo-6-{[4-hydroxy-1-3(3-phenylbutanoyl) piperidin-4-yl]methyl}-4H,5H,6H,7H-thieno[2,3-C]pyridine-7-one (BHPTP), an inhibitor of USP7, has been repurposed to target ZUFSP due to similarities in the active sites of both enzymes.
  • (3aS,4R,9bR*)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta [c] quinolone (G15), a GPER-1 antagonist, blocked pain-related aversion in rats. It was also shown to block the raloxifene-induced phosphorylation of ERK1/2 and AVP mRNA level regulation in SH-SY5Y neuroblastoma cells.
  • (±)-1-([3aR,4S,9bS*]-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)-ethanone (G1), a GPER-1 agonist, resulted in conditioned place avoidance in rats without altering mechanical or thermal sensitivity. Additionally, it mimicked the effect of E2 on aldosterone synthesis in human adrenocortical cells HAC15 after ERβ blockade.
  • (±) -1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl) -3a,4,5,9b-tetrahydro-3H cyclopenta [c]quinolin-8-yl] ethanone (G-1), another GPER-1 agonist, reduced viability, clonogenicity, and migration of WM and IgM-secreting lymphoma cell lines.

6-methylcyclopenta[c]pyridin-5-one and Cyclopenta[c]pyridin-2,5-dione

Compound Description: These compounds were synthesized using a Heck coupling reaction between methyl 2-bromo-6-methylnicotinate and methyl acrylate. Cyclopenta[c]pyridin-2,5-dione is a lead compound in the development of non-glycosidic cardiotonic agents with comparable activity to milrinone.

Aucubinine B

Compound Description: Aucubinine B (4) is a monoterpene pyridine alkaloid that arises from the metabolism of aucubin by human intestinal bacteria. A concise four-step synthesis of Aucubinine B from 3-bromo-4-pyridinecarboxaldehyde has been achieved.

Overview

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound characterized by the presence of a bromine atom attached to a cyclopenta[c]pyridazine ring. Its molecular formula is C7H7BrN2C_7H_7BrN_2, indicating a structure that incorporates both nitrogen and bromine within its framework. The compound is of significant interest in organic chemistry due to its unique properties and potential applications in medicinal chemistry and material science.

Source

This compound can be synthesized through various methods, primarily involving bromination reactions. The availability of 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine from chemical suppliers highlights its relevance in research and industrial applications.

Classification

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine belongs to the class of heterocyclic compounds, specifically pyridazines. Heterocycles are compounds that contain atoms of at least two different elements as members of their rings, and this compound's structure includes both nitrogen and carbon atoms.

Synthesis Analysis

Methods

The synthesis of 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine can be achieved through several synthetic routes. A common method involves the bromination of cyclopenta[c]pyridazine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in organic solvents like dichloromethane or chloroform, maintaining low temperatures to prevent over-bromination.

Technical Details

  • Bromination Reaction: The introduction of the bromine atom is crucial for modifying the reactivity of the compound.
  • Reaction Conditions: Optimal conditions include low temperatures and inert atmospheres to minimize side reactions.
  • Industrial Methods: For large-scale production, continuous flow reactors may be utilized to enhance efficiency and yield while ensuring product purity.
Molecular Structure Analysis

Structure

The molecular structure of 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine features a five-membered ring fused with a pyridazine moiety. The presence of the bromine atom at the 3-position significantly influences its chemical behavior.

Data

  • Molecular Formula: C7H7BrN2C_7H_7BrN_2
  • Molecular Weight: Approximately 199.05 g/mol
  • Structural Representation: The compound can be represented using various structural formulas that highlight the arrangement of atoms within the molecule.
Chemical Reactions Analysis

Reactions

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine undergoes several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., sodium azide or amines), leading to various derivatives.
  • Oxidation Reactions: Oxidizing agents such as potassium permanganate can convert it into oxidized derivatives.
  • Reduction Reactions: Reducing agents like lithium aluminum hydride can facilitate the reduction of the compound.

Technical Details

The specific products formed depend on the reagents used and the reaction conditions. For instance, nucleophilic substitution with sodium azide yields 3-azido-5H,6H,7H-cyclopenta[c]pyridazine.

Mechanism of Action

The mechanism of action for 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine involves its interaction with biological targets. The compound may inhibit key enzymes or receptors due to its structural features that allow it to form strong interactions with biomolecules. Further research is essential to elucidate its specific molecular targets and pathways involved in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 65-67 °C
  • Boiling Point: Estimated around 236.4 °C at 760 mmHg
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform.

Chemical Properties

The presence of the bromine atom enhances the reactivity of the compound compared to non-brominated analogs. This reactivity makes it suitable for various synthetic applications in organic chemistry.

Applications

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine has several notable applications:

  • Medicinal Chemistry: It is investigated for potential therapeutic properties due to its ability to interact with biological molecules.
  • Organic Synthesis: Serves as a building block for more complex molecules and is used in various organic reactions.
  • Material Science: Its unique properties may be harnessed in developing new materials or as intermediates in chemical processes .

Properties

CAS Number

2751616-13-2

Product Name

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine

Molecular Formula

C7H7BrN2

Molecular Weight

199

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.